REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13]C)[CH:11]=2)[CH:6]=[CH:5][CH:4]=1.Cl>ClC(Cl)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH:11]=[C:10]([OH:13])[CH:9]=[CH:8]2
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Name
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|
Quantity
|
1.97 g
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Type
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reactant
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Smiles
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COC1=CC=CC2=CC=C(C=C12)OC
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 72 hours
|
Duration
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72 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
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EXTRACTION
|
Details
|
The resulting mixture is extracted three times with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers are dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The product is purified by three columns (step gradient of 50–60–70% CH2Cl2 in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2C=CC(=CC12)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |